3-Fluoro-5-nitropicolinonitrile

Description

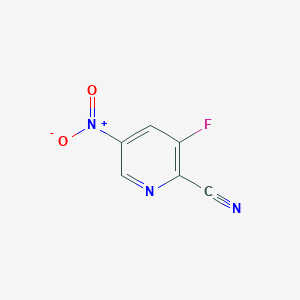

3-Fluoro-5-nitropicolinonitrile (CAS: 1060804-39-8; alternative CAS: 573763-02-7, subject to source discrepancies) is a fluorinated nitropyridine derivative with the molecular formula C₆H₂FN₃O₂ and a molecular weight of 167.1 g/mol. Its structure features a cyano group at position 2, a nitro group at position 5, and a fluorine atom at position 3 on the pyridine ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing heterocyclic scaffolds due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling and nucleophilic substitution reactions.

Properties

Molecular Formula |

C6H2FN3O2 |

|---|---|

Molecular Weight |

167.10 g/mol |

IUPAC Name |

3-fluoro-5-nitropyridine-2-carbonitrile |

InChI |

InChI=1S/C6H2FN3O2/c7-5-1-4(10(11)12)3-9-6(5)2-8/h1,3H |

InChI Key |

MRUJDELTTXSGIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1F)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Key Findings :

- Fluorine’s high electronegativity enhances the electron-deficient nature of the pyridine ring compared to chlorine, making this compound more reactive in Suzuki-Miyaura couplings.

- Substitution at position 5 (5-Fluoro-3-nitropicolinonitrile) reduces steric hindrance, improving solubility in polar aprotic solvents (e.g., DMF) compared to the 3-fluoro isomer.

Nitro and Amino Derivatives

Key Findings :

- Amino substitution (6-Amino-5-nitropicolinonitrile) introduces basicity, altering toxicity profiles; first-aid measures for inhalation require immediate medical attention.

- Methyl groups (e.g., 5-Methyl-3-nitropicolinonitrile) improve metabolic stability but reduce reactivity toward palladium-catalyzed reactions.

Aromatic System Variations

Data Limitations and Discrepancies

- CAS Number Conflicts: this compound is listed under CAS 1060804-39-8 and 573763-02-7, necessitating verification via independent sources.

- Solubility Data: Limited quantitative solubility data for analogs like 3-Chloro-5-nitropicolinonitrile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.